molecular formula C30H30O8 B1258764 Mallotus B

Mallotus B

Cat. No. B1258764
M. Wt: 518.6 g/mol
InChI Key: NMVQTCAUGXWCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mallotus B is a natural product found in Mallotus philippensis with data available.

Scientific Research Applications

1. Cytotoxicity and Apoptosis-Inducing Activity Mallotus B, a compound from Mallotus philippensis, has been investigated for its cytotoxicity against various cancer cell lines. It shows promising cytotoxic effects, particularly for MIAPaCa-2 and HL-60 cells, with notable apoptotic and cell cycle arrest activities (Jain et al., 2013).

2. Antioxidant Activity Analysis Research on different Mallotus species, including the development of HPLC fingerprints, has been carried out to identify compounds responsible for their antioxidant activities. This is crucial for validating their use in traditional medicine and potentially in Western medicines or as food supplements (Hoai et al., 2009).

3. Ethnopharmacological Relevance The genus Mallotus is significant in traditional medicines for treating various diseases. Extensive research has identified over 300 compounds from Mallotus species, with a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties (Anh et al., 2022).

4. Chromatographic Systems for Antioxidant Analysis The use of chromatographic systems in studying Mallotus species illustrates their potential in identifying compounds contributing to antioxidant activity. This approach helps in understanding the contribution of individual components to the medicinal properties of these plants (Tistaert et al., 2011).

5. Linear Multivariate Calibration Techniques The use of linear multivariate calibration techniques in analyzing chromatographic fingerprints of Mallotus species helps in identifying the peaks potentially responsible for their antioxidant activity. This method is important for understanding the specific compounds contributing to the biological activities of these species (Tistaert et al., 2009).

6. Discrimination and Classification Techniques Discrimination and classification techniques applied to chromatographic fingerprints of Mallotus and Phyllanthus species aid in distinguishing between these genera and their species. This is crucial for the correct identification and quality control of medicinal plants (Viaene et al., 2015).

properties

Molecular Formula

C30H30O8

Molecular Weight

518.6 g/mol

IUPAC Name

8-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H30O8/c1-14(2)10-11-18-27(35)20(12-19-25(33)15(3)26(34)23(16(4)31)29(19)37)30-24(28(18)36)21(32)13-22(38-30)17-8-6-5-7-9-17/h5-10,22,33-37H,11-13H2,1-4H3

InChI Key

NMVQTCAUGXWCNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C3C(=C(C(=C2O)CC=C(C)C)O)C(=O)CC(O3)C4=CC=CC=C4)O

synonyms

mallotus B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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